N-[3-(dimethylamino)propyl]octadec-9-enamide
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Overview
Description
N-[3-(dimethylamino)propyl]octadec-9-enamide is a chemical compound with the molecular formula C23H46N2O. It is also known by its IUPAC name, (9E)-N-[3-(dimethylamino)propyl]octadec-9-enamide . This compound is an amide derivative of octadec-9-enoic acid and is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to an octadec-9-enamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]octadec-9-enamide typically involves the reaction of octadec-9-enoic acid with N,N-dimethyl-1,3-propanediamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]octadec-9-enamide can undergo various chemical reactions, including:
Oxidation: The double bond in the octadec-9-enamide moiety can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(dimethylamino)propyl]octadec-9-enamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the formulation of surfactants, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]octadec-9-enamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological membranes, altering their properties and affecting cellular processes. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dimethylamino)propyl]octadeca-9,12-dienamide
- N-[3-(dimethylamino)propyl]octadeca-9,12,15-trienamide
- N-[3-(dimethylamino)propyl]docosanamide
- Behenamidopropyl dimethylamine
- Linoleamide
Uniqueness
N-[3-(dimethylamino)propyl]octadec-9-enamide is unique due to its specific structure, which combines a long-chain unsaturated fatty acid with a dimethylamino group. This unique structure imparts distinct physicochemical properties and biological activities, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C23H46N2O |
---|---|
Molecular Weight |
366.6 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]octadec-9-enamide |
InChI |
InChI=1S/C23H46N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3/h11-12H,4-10,13-22H2,1-3H3,(H,24,26) |
InChI Key |
UCWYGNTYSWIDSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCN(C)C |
Origin of Product |
United States |
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